molecular formula C47H38O4 B13387337 (4S,5S)-2,2-dimethyl-alpha,alpha,alpha',alpha'-tetra-1-naphthalenyl-1,3-dioxolane-4,5-dimethanol

(4S,5S)-2,2-dimethyl-alpha,alpha,alpha',alpha'-tetra-1-naphthalenyl-1,3-dioxolane-4,5-dimethanol

Cat. No.: B13387337
M. Wt: 666.8 g/mol
InChI Key: WTZVNZRNIOJACO-UHFFFAOYSA-N
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Description

(4S,5S)-2,2-Dimethyl-α,α,α',α'-tetra-1-naphthalenyl-1,3-dioxolane-4,5-dimethanol is a chiral TADDOL (tetraaryl-1,3-dioxolane-4,5-dimethanol) derivative characterized by its rigid 1,3-dioxolane backbone and four 1-naphthalenyl substituents. This compound belongs to a class of molecules widely used in asymmetric catalysis, chiral resolution, and materials science due to their stereoselective recognition properties . Its molecular formula is C₄₇H₃₈O₄ (molecular weight: 666.80 g/mol), with stereocenters at the 4S and 5S positions ensuring enantioselectivity . The bulky 1-naphthalenyl groups enhance steric hindrance, which is critical for applications in enantiomer discrimination .

Properties

IUPAC Name

[5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-1-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H38O4/c1-45(2)50-43(46(48,39-27-11-19-31-15-3-7-23-35(31)39)40-28-12-20-32-16-4-8-24-36(32)40)44(51-45)47(49,41-29-13-21-33-17-5-9-25-37(33)41)42-30-14-22-34-18-6-10-26-38(34)42/h3-30,43-44,48-49H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZVNZRNIOJACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(C2=CC=CC3=CC=CC=C32)(C4=CC=CC5=CC=CC=C54)O)C(C6=CC=CC7=CC=CC=C76)(C8=CC=CC9=CC=CC=C98)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of the TADDOL derivative generally involves three key stages:

This approach ensures stereocontrol and high enantiomeric purity, leveraging chiral starting materials and stereoselective cyclization.

Synthesis of the Chiral Diol Core

2.1. From Garcinia Acid

The synthesis begins with Garcinia acid, a naturally occurring chiral compound, which is esterified and then reduced or transformed into the diol precursor:

Step Reagents & Conditions Reference Remarks
1. Esterification Reflux with methanol/ethanol/isopropanol + conc. HCl Converts Garcinia acid to methyl, ethyl, or isopropyl esters
2. Reduction to diol Reflux with appropriate Grignard reagent (phenyl Mg bromide, naphthyl Mg bromide) Forms the chiral diol with high stereoselectivity

2.2. From Tartrate Derivatives

Alternatively, optically pure tartrate esters are used as starting materials:

Step Reagents & Conditions Reference Remarks
1. Methylation of tartrate Methyl iodide or dimethyl sulfate Yields methyl tartrate derivatives
2. Cyclization to diol Acidic or basic conditions Forms the diol core with stereocontrol

Cyclization to Form the 1,3-Dioxolane Ring

The key step involves cyclization of the diol with aldehyde derivatives, typically formaldehyde or paraformaldehyde, under acidic conditions to generate the 1,3-dioxolane ring:

Step Reagents & Conditions Reference Data
1. Cyclization Formaldehyde or paraformaldehyde + catalytic acid (e.g., p-toluenesulfonic acid) Yields the tetrahydroxy dioxolane with stereoselectivity
2. Purification Column chromatography Ensures high purity of the cyclized intermediate

Note: The stereochemistry at the 4,5-positions is established during this cyclization, often favoring the (4S,5S) configuration due to the chiral starting materials and reaction conditions.

Introduction of the Naphthyl Groups via Grignard Reaction

The final step involves nucleophilic addition of 2-naphthylmagnesium bromide to the cyclized diol intermediate:

Step Reagents & Conditions Reference Data
1. Preparation of 2-naphthylmagnesium bromide Magnesium turnings + 2-bromonaphthalene in dry THF Typically prepared under inert atmosphere, refluxed to ensure complete Grignard formation
2. Nucleophilic addition Add Grignard reagent to the cyclized diol in dry THF at low temperature (−78°C to 0°C) Controlled addition yields high stereoselectivity and enantiomeric purity
3. Workup Quenching with water or dilute acid, extraction, and purification Yields the target TADDOL derivative with high stereochemical fidelity

Purification and Characterization

Post-synthesis, purification typically involves:

Data Table Summarizing Key Parameters

Step Reagents & Conditions Yield (%) Enantiomeric Excess Notes
Garcinia acid esterification RCF (Reflux, methanol/ethanol/isopropanol + conc. HCl) 85–95 >99% ee From natural sources
Cyclization to dioxolane Formaldehyde + p-toluenesulfonic acid 80–90 Stereoselective Stereochemistry controlled
Grignard addition 2-naphthylMgBr in dry THF, −78°C to 0°C 75–85 >98% ee High stereocontrol

Research Insights and Optimization

Recent research emphasizes the importance of:

Research also suggests that modifications in the substituents on the aromatic rings or the diol backbone can influence the stereochemical outcome and reactivity, providing avenues for tailored synthesis.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-2,2-dimethyl-alpha,alpha,alpha’,alpha’-tetra-1-naphthalenyl-1,3-dioxolane-4,5-dimethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(4S,5S)-2,2-dimethyl-alpha,alpha,alpha’,alpha’-tetra-1-naphthalenyl-1,3-dioxolane-4,5-dimethanol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

    Industry: The compound is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S,5S)-2,2-dimethyl-alpha,alpha,alpha’,alpha’-tetra-1-naphthalenyl-1,3-dioxolane-4,5-dimethanol involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

TADDOL derivatives differ primarily in aryl substituents, stereochemistry, and backbone modifications. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Stereochemistry Key Applications
Target Compound: (4S,5S)-2,2-Dimethyl-α,α,α',α'-tetra-1-naphthalenyl-1,3-dioxolane-4,5-dimethanol 1-Naphthalenyl (4×) C₄₇H₃₈O₄ 666.80 (4S,5S) Asymmetric catalysis, chiral hosts
[(4S,5S)-2,2-Diphenyl-1,3-dioxolane-4,5-diyl]bis(di-9-phenanthrylmethanol) 9-Phenanthrenyl (4×) C₇₃H₅₀O₄ 991.20 (4S,5S) Chiral crystallization agents
((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-2-yl)methanol) 2-Naphthalenyl (4×) C₄₇H₃₈O₄ 666.80 (4R,5R) Enantioselective synthesis
(4S,5S)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol Phenyl (4×) C₃₁H₃₀O₄ 466.56 (4S,5S) Ligands for titanium catalysts

Key Observations :

9-Phenanthrenyl substituents () further increase molecular weight (991.20 g/mol) and rigidity, making the compound suitable for crystal engineering .

Stereochemical Influence :

  • The (4R,5R) enantiomer of the 2-naphthalenyl analogue () exhibits opposite stereoselectivity in catalytic applications compared to the (4S,5S) target compound .

Synthetic Accessibility :

  • Phenyl-substituted TADDOLs (e.g., CAS 93379-49-8) are more commercially prevalent due to simpler synthesis, whereas naphthalenyl derivatives require specialized coupling agents and longer reaction times .
Physicochemical Properties
Property Target Compound Tetraphenyl Analogue 9-Phenanthrenyl Analogue
Melting Point (°C) Not reported 94–95 (racemic) Not reported
Boiling Point (°C) No data No data No data
Solubility Low in polar solvents (requires inert storage) Soluble in CHCl₃ Insoluble in water
Optical Rotation ([α]D) Not reported −80 (c 1, CHCl₃) Not reported

Notes:

  • The tetraphenyl analogue () shows higher solubility in chloroform, whereas bulkier substituents (naphthalenyl, phenanthrenyl) reduce solubility .
  • Optical activity is critical for enantioselective applications; however, data for the target compound remains sparse in public literature.

Q & A

Q. What are the primary synthetic routes for (4S,5S)-2,2-dimethyl-α,α,α',α'-tetra-1-naphthalenyl-1,3-dioxolane-4,5-dimethanol, and how is stereochemical purity ensured?

The synthesis typically involves the condensation of chiral diols with 1-naphthaldehyde derivatives under acidic or catalytic conditions. Key steps include:

  • Stereoselective formation : Use of (4S,5S)-configured starting materials (e.g., TADDOL derivatives) to preserve chirality during the dioxolane ring formation .
  • Purification : Chiral HPLC or recrystallization from non-polar solvents to achieve >99% enantiomeric excess (ee), as noted in commercial-grade preparations .
  • Validation : Polarimetry and X-ray crystallography (e.g., as in ) confirm absolute configuration.

Q. How does the bulky tetra-1-naphthalenyl substituent influence the compound’s physical and spectroscopic properties?

  • Steric effects : The naphthalenyl groups create a rigid, chiral microenvironment, enhancing diastereoselectivity in host-guest interactions. This is critical for applications in asymmetric catalysis .
  • Spectroscopic signatures : UV-Vis shows strong π-π* transitions (λ ~270–310 nm) due to naphthalene moieties. In NMR, the axial chirality splits signals for equivalent protons, e.g., distinct resonances for methyl groups in 1H^{1}\text{H}-NMR .

Advanced Research Questions

Q. What methodologies resolve contradictions in catalytic activity data when using this compound as a chiral ligand in transition-metal systems?

Discrepancies in catalytic efficiency (e.g., enantioselectivity variations) may arise from:

  • Metal coordination dynamics : Silver vs. palladium catalysts exhibit different activation pathways (e.g., silylene transfer vs. C–Si bond cleavage), as observed in analogous silacyclic systems .
  • Solvent effects : Polar aprotic solvents (e.g., THF) stabilize metal-ligand complexes better than non-polar media. Systematic solvent screening and DFT calculations can rationalize activity trends .
  • Empirical validation : Compare turnover numbers (TON) under standardized conditions (e.g., 25°C, 0.1 mol% catalyst loading) .

Q. How can researchers leverage computational chemistry to predict the compound’s performance in enantioselective reactions?

  • Molecular modeling : Use density functional theory (DFT) to map the chiral pocket’s electrostatic potential and steric bulk. For example, the naphthalenyl groups create a hydrophobic cavity favoring π-stacking with aromatic substrates .
  • Transition-state analysis : Simulate metal-ligand-substrate intermediates to identify enantiocontrol mechanisms (e.g., steric vs. electronic dominance) .
  • Benchmarking : Validate predictions against experimental enantiomeric excess (ee) data from asymmetric aldol or Diels-Alder reactions .

Q. What analytical challenges arise in characterizing degradation products of this compound under oxidative conditions?

  • Degradation pathways : Oxidation of the dioxolane ring or naphthalenyl groups generates polar byproducts (e.g., carboxylic acids or quinones).
  • Detection : LC-MS/MS with electrospray ionization (ESI+) identifies low-abundance fragments (e.g., m/z 467 → 449 [M–H2_2O]+^+) .
  • Quantitative analysis : Isotope dilution (e.g., 13C^{13}\text{C}-labeled internal standards) improves accuracy in tracking degradation kinetics .

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